

# Vanoxerine Dihydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | Vanoxerine dihydrochloride |           |
| Cat. No.:            | B1682825                   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

# Vanoxerine Dihydrochloride: An Overview

Vanoxerine dihydrochloride, a piperazine derivative, is a potent and selective dopamine reuptake inhibitor (DRI). It binds with high affinity to the dopamine transporter (DAT), effectively blocking the reuptake of dopamine from the synaptic cleft and leading to an increase in extracellular dopamine levels.[1][2] Initially investigated for the treatment of depression and Parkinson's disease, its unique pharmacological profile has led to extensive research into its potential as a therapy for cocaine dependence and, more recently, for its antiarrhythmic and anticancer properties.[1]

This technical guide provides an in-depth overview of **Vanoxerine dihydrochloride**, including its synonyms and chemical identifiers, a compilation of its quantitative pharmacological data, detailed experimental protocols for its study, and a visualization of its known signaling pathways.

## Synonyms and Identifiers

**Vanoxerine dihydrochloride** is known by several names and identifiers crucial for cross-referencing in research and chemical databases.



| Identifier Type    | Identifier                                                                                 |
|--------------------|--------------------------------------------------------------------------------------------|
| Common Name        | Vanoxerine dihydrochloride                                                                 |
| Synonyms           | GBR-12909 dihydrochloride, I-893<br>dihydrochloride, Boxeprazine                           |
| IUPAC Name         | 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine;dihydrochloride[3][4] |
| CAS Number         | 67469-78-7[3][4]                                                                           |
| Molecular Formula  | C28H34Cl2F2N2O[3][4]                                                                       |
| Molecular Weight   | 523.49 g/mol [3][4]                                                                        |
| PubChem CID        | 104920[4]                                                                                  |
| DrugBank Accession | DBSALT001866[5]                                                                            |

# **Quantitative Pharmacological Data**

The following tables summarize the key quantitative data for **Vanoxerine dihydrochloride**, highlighting its potency and selectivity for various molecular targets.

# Dopamine Transporter (DAT) Binding Affinity and Inhibition

Parameter Value Species/System Reference Rat striatal Κi 1 nM [2][6] membranes Human dopamine Κi 9 nM [7] transporter IC50 [2] Low nanomolar range

### **Cardiac Ion Channel Inhibition**



| Channel                   | Parameter | Value (μM) | Cell Line              | Reference |
|---------------------------|-----------|------------|------------------------|-----------|
| hERG (IKr)                | IC50      | 0.00084    | HEK-293                | [8]       |
| L-type Calcium<br>(ICa,L) | IC50      | 0.32       | Ventricular<br>myocyte | [8]       |
| Sodium<br>(hNav1.5)       | IC50      | -          | -                      | [8]       |

Cyclin-Dependent Kinase (CDK) Inhibition

| Cell Line              | Parameter | Value (μM) | Reference       |
|------------------------|-----------|------------|-----------------|
| QGY7703 (Human<br>HCC) | IC50      | 3.79       | [9][10][11][12] |
| Huh7 (Human HCC)       | IC50      | 4.04       | [9][10][11][12] |

## **Experimental Protocols**

This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of **Vanoxerine dihydrochloride**.

## **Dopamine Transporter (DAT) Radioligand Binding Assay**

This protocol is adapted from studies characterizing the binding of GBR compounds to the dopamine transporter.

Objective: To determine the binding affinity (Ki) of **Vanoxerine dihydrochloride** for the dopamine transporter using a competitive radioligand binding assay with [3H]GBR-12935.

#### Materials:

- Rat striatal membranes
- [3H]GBR-12935 (radioligand)
- Vanoxerine dihydrochloride (test compound)



- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4
- Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
- Glass fiber filters (e.g., Whatman GF/B)
- Scintillation cocktail
- Liquid scintillation counter

#### Procedure:

- Prepare rat striatal membranes by homogenization and centrifugation.
- In a 96-well plate, add 50 μL of assay buffer, 50 μL of [3H]GBR-12935 at a final concentration of ~1 nM, and 50 μL of varying concentrations of Vanoxerine dihydrochloride.
- For non-specific binding, use a high concentration of a known DAT inhibitor (e.g., 10 μM mazindol).
- Initiate the binding reaction by adding 100  $\mu$ L of the striatal membrane preparation (approximately 100-200  $\mu$ g of protein).
- Incubate the plate at 4°C for 2 hours with gentle agitation.
- Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters three times with 3 mL of ice-cold wash buffer.
- Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate overnight.
- Measure the radioactivity using a liquid scintillation counter.
- Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.



# Whole-Cell Patch Clamp Electrophysiology for hERG Channel Inhibition

This protocol is a generalized procedure for assessing the inhibitory effect of Vanoxerine on hERG potassium channels expressed in a mammalian cell line.

Objective: To determine the IC50 of **Vanoxerine dihydrochloride** for the human Ether-à-go-go-Related Gene (hERG) potassium channel.

#### Materials:

- HEK-293 cells stably expressing the hERG channel.
- External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
- Patch-clamp amplifier and data acquisition system.
- Borosilicate glass pipettes (resistance 2-5  $M\Omega$ ).

#### Procedure:

- Culture HEK-293-hERG cells on glass coverslips.
- Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
- Pull micropipettes from borosilicate glass capillaries and fill with the internal solution.
- Establish a giga-ohm seal between the micropipette and a single cell.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves holding the cell at -80 mV, depolarizing to +20 mV for 2 seconds to activate and inactivate the channels,



and then repolarizing to -50 mV to record the deactivating tail current.

- After obtaining a stable baseline recording, perfuse the cell with increasing concentrations of Vanoxerine dihydrochloride in the external solution.
- Record the hERG current at each concentration until a steady-state effect is reached.
- Measure the peak tail current at each concentration and normalize to the baseline current.
- Plot the concentration-response curve and fit with a Hill equation to determine the IC50 value.

# In Vivo Microdialysis for Extracellular Dopamine Measurement

This protocol outlines the general steps for in vivo microdialysis to measure changes in extracellular dopamine levels in the brain of a freely moving rat following administration of Vanoxerine.

Objective: To assess the effect of **Vanoxerine dihydrochloride** on extracellular dopamine concentrations in a specific brain region (e.g., nucleus accumbens).

#### Materials:

- Adult male Sprague-Dawley rats.
- Stereotaxic apparatus.
- Microdialysis probes (e.g., 2-4 mm membrane length).
- Artificial cerebrospinal fluid (aCSF) for perfusion (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl2, 1.2 MgCl2; pH 7.4.
- Syringe pump.
- Fraction collector.
- High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.



Vanoxerine dihydrochloride solution for administration (e.g., intraperitoneal injection).

#### Procedure:

- Anesthetize the rat and place it in the stereotaxic apparatus.
- Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens).
- Allow the rat to recover from surgery for several days.
- On the day of the experiment, insert the microdialysis probe through the guide cannula.
- Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 μL/min).
- Allow for a stabilization period of at least 1-2 hours.
- Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
- Administer Vanoxerine dihydrochloride to the rat.
- Continue collecting dialysate samples for several hours post-administration.
- Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
- Express the results as a percentage change from the baseline dopamine levels.

# **Signaling Pathways and Mechanisms of Action**

**Vanoxerine dihydrochloride** exerts its effects through multiple mechanisms of action, each associated with distinct signaling pathways.

## **Dopamine Transporter (DAT) Inhibition**

The primary and most well-characterized mechanism of action for Vanoxerine is the competitive inhibition of the dopamine transporter. By binding to DAT, Vanoxerine blocks the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This leads to an accumulation of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission. This is the basis for its investigation in the treatment of cocaine addiction, as it can occupy the DAT and prevent cocaine from binding and exerting its reinforcing effects.





Click to download full resolution via product page

Vanoxerine's inhibition of the dopamine transporter (DAT).

#### **Cardiac Ion Channel Blockade**

Vanoxerine has been shown to be a potent blocker of multiple cardiac ion channels, including the hERG (IKr) potassium channel, L-type calcium channels, and sodium channels.[8] This multi-channel blockade alters the cardiac action potential, which is the basis for its investigation as an antiarrhythmic agent. The blockade of these channels is often frequency-dependent, meaning the effect is more pronounced at higher heart rates.



Click to download full resolution via product page

Vanoxerine's blockade of multiple cardiac ion channels.

## Cyclin-Dependent Kinase (CDK) Inhibition

Recent research has identified Vanoxerine as a triple inhibitor of CDK2, CDK4, and CDK6.[9] [10][11][12] These kinases are crucial for cell cycle progression, and their inhibition can lead to



cell cycle arrest and apoptosis. This discovery has opened up a new avenue for investigating Vanoxerine as a potential anticancer agent, particularly for hepatocellular carcinoma. The proposed mechanism involves the inhibition of CDK-cyclin complexes, leading to reduced phosphorylation of the retinoblastoma protein (Rb) and subsequent cell cycle arrest at the G1/S checkpoint.



Click to download full resolution via product page

Vanoxerine's inhibition of the CDK signaling pathway.

## Conclusion



Vanoxerine dihydrochloride is a multifaceted pharmacological agent with a well-established role as a potent and selective dopamine reuptake inhibitor. Its complex pharmacology, which also includes the blockade of key cardiac ion channels and inhibition of cyclin-dependent kinases, presents both therapeutic opportunities and challenges. The detailed information and protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to further elucidate the mechanisms of action and potential clinical applications of this intriguing compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bocsci.com [bocsci.com]
- 4. Vanoxerine dihydrochloride | C28H34Cl2F2N2O | CID 104920 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Vanoxerine National Institute on Drug Abuse PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vanoxerine: Cellular Mechanism of a New Antiarrhythmic PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of vanoxerine dihydrochloride as a CDK2/4/6 triple-inhibitor for the treatment of human hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of vanoxerine dihydrochloride as a CDK2/4/6 triple-inhibitor for the treatment of human hepatocellular carcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Vanoxerine Dihydrochloride: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1682825#synonyms-for-vanoxerine-dihydrochloride-e-g-gbr-12909]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com